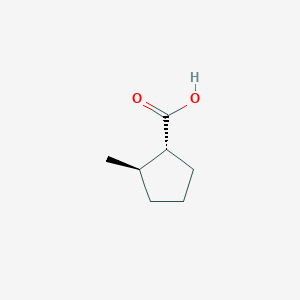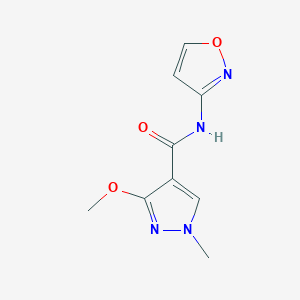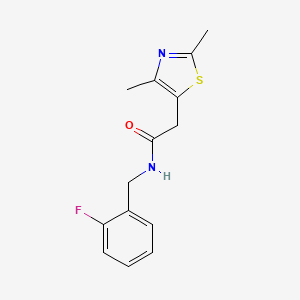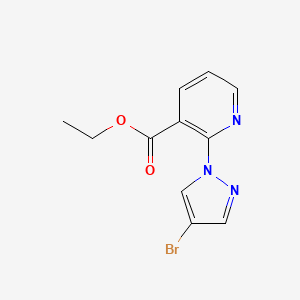
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as OTFP, and it has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of OTFP is not fully understood. However, it has been suggested that this compound may act as a nucleophile due to the presence of the carbonyl group. Additionally, the trifluoromethyl group may enhance the reactivity of the compound, making it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
OTFP has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound may have antibacterial activity. Additionally, OTFP has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTFP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has unique properties that make it useful in various applications, including organic synthesis and catalysis. However, one limitation of OTFP is that it has not been extensively studied for its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the study of OTFP. One potential application of this compound is in the development of new drugs. Additionally, OTFP could be used in the development of new materials, including polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
OTFP can be synthesized through various methods, including the reaction between 3-bromo-1-(trifluoromethyl)pyrrolidine and oxalyl chloride in the presence of triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is purified through column chromatography. Other methods include the reaction between 3-(trifluoromethyl)pyrrolidine and ethyl oxalyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
OTFP has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including potential drug candidates. OTFP has also been used as a ligand in catalysis and as a reagent in organic synthesis. Additionally, OTFP has been used in the development of new materials, including polymers and nanoparticles.
Propiedades
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c11-10(12,13)9(16)2-3-14(6-9)8(15)7-1-4-17-5-7/h7,16H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGHYEBJMGZNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC(C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)
![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)
![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)
![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2696087.png)
![2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine](/img/structure/B2696088.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2696091.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2696095.png)
